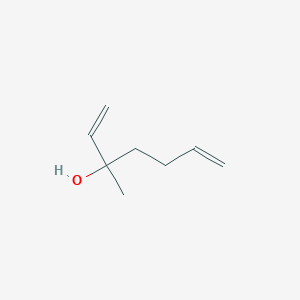

3-Methyl-1,6-heptadien-3-ol

Description

Systematic Nomenclature and Structural Representation of 3-Methyl-1,6-heptadien-3-ol

The systematic IUPAC name for this compound is 3-methylhepta-1,6-dien-3-ol . nih.gov This name precisely describes its molecular structure:

hepta- : Indicates a seven-carbon chain as the principal backbone of the molecule.

-1,6-diene : Specifies the presence of two carbon-carbon double bonds, located at the first and sixth positions of the carbon chain.

-3-ol : Denotes a hydroxyl (-OH) group attached to the third carbon atom.

3-methyl : Indicates a methyl (-CH₃) group also attached to the third carbon atom.

The structure is characterized by a tertiary alcohol, where the hydroxyl-bearing carbon is bonded to three other carbon atoms. This carbon is also an allylic carbon, as it is adjacent to a carbon-carbon double bond (at position 1). The molecular formula for this compound is C₈H₁₄O. nih.govechemi.com

Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 3-methylhepta-1,6-dien-3-ol nih.gov |

| Molecular Formula | C₈H₁₄O nih.govechemi.com |

| Molecular Weight | 126.20 g/mol nih.govechemi.com |

| CAS Number | 34780-69-3 nih.govechemi.com |

| InChI Key | IOPFTACPYBJWDZ-UHFFFAOYSA-N echemi.com |

Historical Context of Research on Allylic Alcohols and Dienols

The study of allylic alcohols and dienols is a significant subfield of organic chemistry with a rich history. These compounds are recognized as versatile synthetic intermediates. Research has historically focused on their unique reactivity, particularly the ability of the double bond (alkene) and the alcohol functional groups to influence each other.

Early research centered on understanding their fundamental reactions, such as oxidation and rearrangement. A notable area of investigation has been the transposition of allylic alcohols, where the double bond and hydroxyl group shift positions, often mediated by transition metal complexes, to form carbonyl compounds. acs.orgresearchgate.net This type of reaction has been synthetically valuable for decades.

More recent research has expanded to include their use in catalysis and the synthesis of complex natural products and fragrances. researchgate.net For instance, dienols are key precursors in the synthesis of various fragrances and pheromones, such as the acetate (B1210297) of 2,6-dimethyl-1,5-heptadien-3-ol, which is a pheromone for the Comstock mealybug. tandfonline.comidsi.md The development of stereoselective methods to synthesize specific isomers of allylic alcohols and dienols remains an active area of research, driven by the need for enantiomerically pure building blocks in modern organic synthesis. orgsyn.org

Classification within Organic Chemistry: Dienols and Tertiary Allylic Alcohols

This compound belongs to two important classes of organic compounds:

Dienols : This classification arises from the presence of two double bonds ("diene") and a hydroxyl group ("-ol") within the same molecule. The relative positions of these functional groups can significantly influence the molecule's chemical behavior and stability.

Tertiary Allylic Alcohols : This classification is more specific and provides greater insight into its reactivity.

Tertiary Alcohol : The hydroxyl group is attached to a carbon atom that is itself bonded to three other carbon atoms. hmdb.ca This structural feature generally makes tertiary alcohols resistant to oxidation under conditions that would typically oxidize primary or secondary alcohols.

Allylic Alcohol : The hydroxyl group is located on a carbon atom adjacent to a carbon-carbon double bond. This proximity allows for unique electronic interactions and reaction pathways, such as allylic rearrangements, where the double bond and other groups can migrate.

The combination of being both a tertiary and an allylic alcohol makes this compound a subject of interest for studying specific reaction mechanisms, such as acid-catalyzed rearrangements or reactions involving carbocation intermediates.

Overview of Research Trajectories for this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories based on studies of analogous compounds.

Synthetic Intermediate : A primary area of research would likely involve its use as a building block in organic synthesis. A structural isomer, 2-methyl-1,6-heptadien-3-ol, is synthesized via a Grignard-type reaction between 4-chloro-1-butene (B1662094) and methacrolein (B123484) and is used as a precursor for more complex molecules. orgsyn.org Similar synthetic strategies could be envisioned for or from this compound to access novel molecular frameworks.

Reaction Mechanism Studies : The compound serves as an excellent substrate for studying reaction mechanisms. Its structure as a tertiary allylic alcohol makes it prone to carbocation-mediated reactions. Research could focus on its behavior under acidic conditions, exploring reaction pathways like dehydration, cyclization, and skeletal rearrangements. The presence of two isolated double bonds offers the possibility of selective transformations.

Pheromone and Fragrance Chemistry : Many heptadienol derivatives are known components of insect pheromones or have interesting fragrance properties. tandfonline.comidsi.md Research could explore the potential biological activity of this compound or its derivatives as attractants or signaling molecules. The synthesis of its esters, such as the acetate or propionate, would be a logical step in this line of investigation.

Polymer Chemistry : As a diene, the molecule could potentially undergo polymerization or be incorporated as a monomer into copolymers, with the hydroxyl group providing a site for further functionalization.

Oxidation Studies : The compound 3-methyl-1,6-heptadiene, the deoxygenated parent hydrocarbon, has been identified as a volatile oxidation product in some systems. acs.org Research could investigate the controlled oxidation of this compound itself, exploring how the tertiary allylic alcohol moiety directs the oxidation process.

Structure

3D Structure

Properties

CAS No. |

34780-69-3 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

3-methylhepta-1,6-dien-3-ol |

InChI |

InChI=1S/C8H14O/c1-4-6-7-8(3,9)5-2/h4-5,9H,1-2,6-7H2,3H3 |

InChI Key |

IOPFTACPYBJWDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C)(C=C)O |

Origin of Product |

United States |

Biosynthesis and Natural Occurrence of 3 Methyl 1,6 Heptadien 3 Ol

Biogenetic Pathways to 3-Methyl-1,6-heptadien-3-ol

The biosynthesis of this compound is hypothesized to follow the general principles of irregular monoterpene formation, diverging from the more common head-to-tail linkage of isoprene units.

Isoprenoid Pathway Involvement in Biosynthesis

Terpenoids, including monoterpenes, are synthesized from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, these precursors are primarily generated through the methylerythritol 4-phosphate (MEP) pathway located in the plastids. The initial steps involve the condensation of pyruvate and glyceraldehyde-3-phosphate, leading to the formation of MEP, which is subsequently converted to IPP and DMAPP.

Enzymatic Transformations Leading to this compound

While the specific enzymes responsible for the synthesis of this compound have not been definitively identified, the formation of irregular monoterpenes provides a model for its potential biosynthesis. Unlike regular monoterpenes, which are formed from the head-to-tail condensation of DMAPP and IPP to produce geranyl diphosphate (GPP), irregular monoterpenes often arise from an alternative, non-canonical joining of isoprenoid units.

For instance, the biosynthesis of lavandulol, an irregular monoterpene, involves the head-to-middle condensation of two DMAPP molecules, a reaction catalyzed by a specific type of prenyltransferase known as a cis-prenyl diphosphate synthase. A similar enzymatic mechanism could potentially be involved in the formation of the carbon skeleton of this compound. Following the creation of an eight-carbon backbone, a subsequent hydroxylation step, likely catalyzed by a cytochrome P450 monooxygenase, would be required to introduce the hydroxyl group at the C3 position, yielding this compound.

Precursor Molecules in this compound Biosynthesis

The primary precursor molecules for the biosynthesis of this compound are isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The proposed biosynthetic route would likely involve the condensation of one molecule of IPP with one molecule of DMAPP in a non-head-to-tail fashion, or potentially the rearrangement of a GPP-like intermediate, to form the characteristic carbon skeleton of this irregular C8 compound.

Natural Distribution and Ecological Context of this compound

The occurrence of this compound in nature appears to be infrequent and is not as well-documented as many other volatile organic compounds. However, analysis of essential oils and plant volatiles has revealed its presence in a limited number of species.

Occurrence in Flora (e.g., specific plant species, essential oils)

While direct evidence for the widespread occurrence of this compound is scarce, structurally similar compounds have been identified in the essential oils of various plants, particularly within the Artemisia genus. For example, various isomers of trimethyl-heptadien-ol and related ketones are known constituents of Artemisia species. One study has identified "1,6-heptadien-4-ol" as a volatile compound in strawberries, indicating that similar C7 and C8 dienols are present in the plant kingdom. The limited available data suggests that this compound may be a minor component of the volatile profile in certain plant species.

| Plant Genus | Species | Plant Part | Compound |

| Artemisia | Multiple species | Aerial parts | Structurally similar trimethyl-heptadienols and ketones |

| Fragaria | x ananassa | Fruit | 1,6-heptadien-4-ol (structurally related) |

Occurrence in Fauna (e.g., insect pheromone components, defensive secretions)

There is currently no definitive scientific literature confirming the presence of this compound as a component of insect pheromones or defensive secretions. While insects are known to utilize a vast array of volatile and non-volatile compounds for communication and defense, including various terpenoids, the specific role, if any, of this compound in the animal kingdom remains to be elucidated through further research.

Microbial Production of this compound

Currently, there is a notable absence of specific studies detailing the microbial production of this compound. Nevertheless, the principles of metabolic engineering and synthetic biology offer potential pathways for its synthesis in various microorganisms.

Microbial production of higher-chain alcohols (those with more than five carbon atoms) is an area of active research, with engineered microbes being developed to produce a range of alcohol compounds for biofuels and specialty chemicals. These efforts often involve the heterologous expression of enzymes and the redirection of native metabolic pathways.

The synthesis of C8 alcohols, in general, can be approached through various metabolic routes in engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These strategies include the utilization of the 2-keto acid pathways, which are extensions of amino acid biosynthesis, and the fatty acid synthesis pathways.

Table 1: General Microbial Engineering Strategies for Higher-Chain Alcohol Production

| Metabolic Pathway | Precursor Metabolites | Key Engineering Steps | Potential Alcohol Products |

| 2-Keto Acid Pathway | Amino acid precursors (e.g., from glycolysis) | Overexpression of 2-keto-acid decarboxylases and alcohol dehydrogenases. | Branched-chain alcohols (e.g., isobutanol, 3-methyl-1-butanol) |

| Fatty Acid Synthesis | Acetyl-CoA, Malonyl-CoA | Introduction of fatty acyl-CoA/ACP reductases; knockout of competing pathways. | Straight-chain fatty alcohols (e.g., 1-octanol) |

| Reverse β-oxidation | Acetyl-CoA | Engineering of the β-oxidation cycle to run in reverse. | Medium-chain alcohols |

While these methods have been successfully employed for a variety of alcohols, their specific application for the production of a tertiary unsaturated C8 alcohol like this compound would require the identification or engineering of specific enzymes capable of forming its unique structure. For instance, a fatty acyl-ACP/fatty acid/fatty acyl-CoA reductase (FAR) is a key enzyme that diverts fatty acid metabolism towards the synthesis of fatty alcohols nih.gov. The production of fatty alcohols is often dependent on the availability of substrates such as fatty acyl-Coenzyme A (acyl-CoA) or fatty acyl-ACP and a suitable enzyme to convert these substrates to the desired alcohol nih.gov.

Environmental Aspects of Natural this compound Abundance

Unsaturated alcohols, as a class of compounds, are known to be released into the atmosphere from biogenic sources such as vegetation. Their fate in the environment is governed by processes like atmospheric oxidation, microbial degradation in soil and water, and potential bioaccumulation.

The persistence of alcohols in the environment is generally limited due to their susceptibility to microbial degradation. Many microorganisms possess alcohol dehydrogenases and other enzymes that can break down these compounds. However, the specific degradation pathways and rates for this compound have not been elucidated.

Table 2: General Environmental Fate of Unsaturated Alcohols

| Environmental Compartment | Dominant Process | Influencing Factors |

| Atmosphere | Photo-oxidation (reaction with hydroxyl radicals) | Atmospheric conditions, presence of other pollutants |

| Soil | Microbial degradation | Soil type, microbial community, moisture, temperature |

| Water | Biodegradation, Volatilization | Water body characteristics, microbial population, temperature |

It is important to note that the information presented in the tables and the surrounding discussion is based on general knowledge of related chemical classes and metabolic pathways. Further research is required to specifically elucidate the biosynthesis, microbial production, and environmental aspects of this compound.

Synthetic Methodologies for 3 Methyl 1,6 Heptadien 3 Ol

Total Synthesis Approaches to 3-Methyl-1,6-heptadien-3-ol

Total synthesis strategies for this target molecule primarily focus on the efficient assembly of the carbon skeleton and the introduction of the hydroxyl group at the tertiary center.

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. libretexts.org For a tertiary alcohol like this compound, the most logical disconnections are made at the bonds connected to the hydroxyl-bearing carbon (the carbinol carbon). youtube.comoregonstate.edu

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the C2-C3 (vinyl-C) and C3-C4 (alkyl-C) bonds. This approach identifies a ketone as a key precursor. Specifically, disconnecting the bond between the carbinol carbon and the vinyl group suggests a nucleophilic vinyl organometallic reagent and a ketone. This leads to 5-hepten-2-one and a vinyl Grignard reagent as potential starting materials.

Pathway B: An alternative disconnection involves breaking the C3-C4 bond and the C3-methyl bond. This pathway points to the reaction between an organometallic reagent derived from 4-bromo-1-butene (a 3-butenyl fragment) and methyl vinyl ketone. libretexts.org

Both pathways converge on the use of organometallic reagents, particularly Grignard reagents, as a reliable method for forming the carbon-carbon bonds necessary to construct the tertiary alcohol.

| Pathway | Disconnected Bonds | Key Precursors (Synthons) | Practical Starting Materials |

|---|---|---|---|

| A | C2-C3 (vinyl-C) | Vinyl anion and 1-methyl-4-pentenyl cation | Vinylmagnesium bromide and 5-Hepten-2-one |

| B | C3-C4 (alkyl-C) | 3-Butenyl anion and acetyl cation with a methyl anion | 3-Butenylmagnesium bromide and Methyl vinyl ketone |

The addition of organometallic reagents to carbonyl compounds is a fundamental and versatile method for creating carbon-carbon bonds and synthesizing alcohols. tandfonline.comlibretexts.org Grignard reagents (organomagnesium halides) are particularly common for this purpose. libretexts.org

Following the retrosynthetic pathways:

Synthesis via Pathway A: Vinylmagnesium bromide can be added to 5-hepten-2-one. The nucleophilic vinyl group attacks the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.

Synthesis via Pathway B: 3-Butenylmagnesium bromide, prepared from 4-bromo-1-butene and magnesium metal, can be reacted with methyl vinyl ketone. However, Grignard reagents can react with α,β-unsaturated ketones, like methyl vinyl ketone, through either direct (1,2) addition to the carbonyl carbon or conjugate (1,4) addition to the β-carbon. libretexts.orgopenstax.org To favor the desired 1,2-addition to form the tertiary alcohol, the reaction is often carried out at low temperatures. In contrast, lithium diorganocopper reagents (Gilman reagents) are known to preferentially undergo 1,4-addition. openstax.org

The use of Grignard reagents for the preparation of dienols from halo-dienes and various ketones or aldehydes is a well-established industrial process, highlighting the robustness of this strategy. google.com

While Grignard strategies often begin with precursors that already contain the necessary double bonds, an alternative approach involves constructing the diene moiety using olefination reactions. These reactions are powerful tools for forming carbon-carbon double bonds, typically by reacting a carbonyl compound with a phosphorus- or sulfur-stabilized carbanion. wikipedia.org

A hypothetical route could involve a precursor ketone where one of the double bonds is installed later. For example, one could synthesize 3-hydroxy-3-methylheptan-6-one and then use a Wittig reaction to form the terminal double bond.

Several olefination reactions are particularly useful for constructing dienes:

The Wittig Reaction: This reaction uses a phosphonium ylide to convert a ketone or aldehyde into an alkene. It is a highly reliable method for olefination.

The Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction that uses phosphonate carbanions, often leading to higher E-selectivity for the newly formed double bond.

The Julia-Kocienski Olefination: This reaction involves the coupling of a heteroaryl sulfone with a carbonyl compound and is renowned for its high E-selectivity and tolerance of various functional groups, making it a key reaction in the synthesis of complex natural products. wikipedia.orgresearchgate.netmdpi.com The reaction proceeds under mild conditions and has become a staple for late-stage C-C bond formation. mdpi.com

| Olefination Reaction | Key Reagent | Typical Stereoselectivity | Notes |

|---|---|---|---|

| Wittig | Phosphonium ylide | Variable (Z-selective with unstabilized ylides) | Widely applicable but can have issues with stereocontrol. |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | Generally E-selective | Often provides cleaner reactions and easier purification than the Wittig. |

| Julia-Kocienski | Heteroaryl sulfone carbanion | Highly E-selective | Excellent functional group tolerance and mild conditions. mdpi.com |

Catalytic methods offer more efficient and atom-economical routes to complex molecules. For the synthesis of tertiary allylic alcohols like this compound, several catalytic strategies could be employed. One such approach is the copper-catalyzed hydrocarbonylative coupling of alkynes with alkyl halides, followed by a reduction step, which provides a modular way to synthesize various allylic alcohols. nsf.gov

Another potential catalytic route involves metal-catalyzed additions of organometallic reagents to ketones. The use of catalysts like Lanthanide chlorides (e.g., LaCl₃·2LiCl or CeCl₃·2LiCl) can promote the addition of organomagnesium compounds to ketones, sometimes improving yields and selectivities. organic-chemistry.orgnih.gov

Enantioselective Synthesis of this compound

The synthesis of a single enantiomer of this compound is a significant challenge because it requires the creation of a chiral quaternary carbon center. nih.gov The development of enantioselective methods for preparing tertiary alcohols is a key area of modern organic synthesis. researchgate.net

The most direct way to achieve an enantioselective synthesis is through the asymmetric addition of an organometallic reagent to a prochiral ketone in the presence of a chiral catalyst or ligand. elsevierpure.com

Chiral Ligand-Mediated Grignard Addition: This strategy involves modifying the Grignard reagent with a chiral ligand. The ligand coordinates to the magnesium atom, creating a chiral environment that directs the nucleophilic attack to one of the two enantiotopic faces of the ketone's carbonyl group. nih.govresearchgate.net A variety of chiral ligands, such as those derived from 1,2-diaminocyclohexane (DACH), have been developed to facilitate the highly enantioenriched synthesis of tertiary alcohols from both aliphatic and aromatic Grignard reagents. nih.govrsc.org

Catalytic Asymmetric Addition of Organozinc Reagents: Dialkylzinc reagents, in the presence of a chiral catalyst, can add to ketones with high enantioselectivity. tandfonline.com Chiral amino alcohols and phosphoramide-Zn(II) complexes have been shown to serve as effective catalysts for these transformations, yielding optically active tertiary alcohols. organic-chemistry.org

Catalytic Asymmetric Rearrangements: An alternative strategy involves catalytic asymmetric rearrangements. For example, the Meisenheimer rearrangement has been developed as a stereospecific method to access chiral acyclic tertiary allylic alcohols with high enantioselectivity, which can be an attractive route when direct addition to a ketone is challenging. nih.govnih.gov

Chiral Catalyst Development for Stereocontrol

The enantioselective synthesis of chiral tertiary alcohols such as this compound is a significant challenge in organic chemistry due to the steric hindrance around the target stereocenter. The most direct approach involves the asymmetric nucleophilic addition of an organometallic reagent to a prochiral ketone. For this compound, this would typically involve the reaction of a vinyl nucleophile (e.g., vinylmagnesium bromide) with 6-hepten-2-one. Achieving high stereocontrol requires the use of sophisticated chiral catalysts.

Recent advancements have focused on transition-metal catalysts complexed with chiral ligands. Nickel(II)-based catalytic systems, for instance, have shown promise in the asymmetric alkenylation and arylation of ketones to produce chiral tertiary alcohols. These reactions often tolerate a wide range of functional groups and can deliver products with good to excellent enantioselectivity. The catalyst typically consists of a nickel salt and a custom-designed chiral ligand that creates a chiral environment around the metal center, directing the approach of the nucleophile to one face of the ketone.

Organocatalysis, which uses small organic molecules as catalysts, presents an alternative to metal-based systems. Chiral amines, such as pyrrolidine derivatives, can activate substrates through the formation of chiral enamines, facilitating highly selective conjugate additions. While more commonly applied to the formation of C-C bonds in different contexts, the principles of creating a defined chiral space are applicable. For the synthesis of this compound, a potential strategy would involve the development of catalysts that can effectively control the facial selectivity of vinyl or allyl additions to the corresponding ketone precursor.

Table 1: Illustrative Examples of Chiral Catalyst Performance for Asymmetric Synthesis of Tertiary Alcohols Note: This data is representative of catalyst performance in the synthesis of analogous chiral tertiary alcohols and serves as a model for potential application to this compound.

| Catalyst System | Chiral Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Ni(OAc)₂ | Bisoxazoline Ligand | Aryl Ketone | 85 | 92 |

| Cu(OTf)₂ | Phosphoramidite Ligand | α,β-Unsaturated Ketone | 90 | 95 |

Deracemization Strategies for this compound

Deracemization, the process of converting a racemic mixture into a single enantiomer, is an attractive strategy for asymmetric synthesis as it offers a theoretical yield of 100%. However, deracemizing tertiary alcohols is particularly challenging. Standard methods that rely on a dehydrogenation-hydrogenation cycle are not applicable because tertiary alcohols lack a hydrogen atom on the carbinol carbon.

Recent progress has been made through methods that proceed via C-O bond cleavage to form a planar, achiral carbocation intermediate. This allows for the racemization of one enantiomer, which can then be coupled with a kinetic resolution in a process known as dynamic kinetic resolution (DKR).

One effective method employs heterogeneous acid catalysts, such as Dowex 50WX8 resin, to facilitate the racemization of tertiary alcohols. This protocol has been shown to successfully racemize various substituted tertiary alcohols without significant byproduct formation. Another advanced approach utilized an oxovanadium catalyst immobilized on mesoporous silica for the racemization step in the DKR of a tertiary alcohol. These catalytic racemization methods, when combined with an efficient enantioselective resolution step (often enzymatic), provide a powerful pathway to enantiopure tertiary alcohols from their racemic precursors.

Biocatalytic Synthesis of this compound

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild, environmentally friendly conditions. The synthesis of optically active tertiary alcohols via biocatalysis has received significant attention, providing an alternative to methods that use harmful heavy metal catalysts.

Enzyme-Mediated Transformations

While the direct enzymatic synthesis of tertiary alcohols is less common than for secondary alcohols, enzymes are widely used for the kinetic resolution of racemic mixtures. Lipases and esterases are particularly effective for this purpose, catalyzing the enantioselective acylation of the alcohol with an acyl donor (e.g., vinyl acetate). One enantiomer of the alcohol is acylated at a much faster rate, allowing for the separation of the slower-reacting alcohol enantiomer from the newly formed ester.

Commonly used lipases for resolving chiral alcohols include those from Candida antarctica (Lipase B, often immobilized as Novozym 435), Pseudomonas cepacia, and porcine pancreas. The choice of enzyme, solvent, and acyl donor is crucial for achieving high enantioselectivity and conversion. This method allows for the preparation of both enantiomers of the target alcohol, as the acylated enantiomer can be subsequently hydrolyzed.

Whole-Cell Biotransformations

Whole-cell biotransformations utilize entire microorganisms (such as bacteria or yeast) as catalysts. This approach offers the advantage of providing enzymes within their native cellular environment, with all necessary cofactors and regeneration systems readily available, which simplifies procedures and can improve enzyme stability.

For the synthesis of chiral alcohols, whole-cell systems can be engineered to express specific enzymes, such as alcohol dehydrogenases (ADHs), monooxygenases, or Baeyer-Villiger monooxygenases (BVMOs). For instance, a recombinant Escherichia coli strain could be developed to perform a key stereoselective reduction or oxidation step on a precursor to this compound. Enzyme fusion technology, where two or more enzymes in a pathway are physically linked, can further enhance productivity by localizing active sites in close proximity, thereby improving mass transport efficiency. Whole-cell catalysis can also be applied to cascade reactions, where multiple enzymatic steps are performed sequentially to build molecular complexity.

Chemoenzymatic Synthetic Routes to this compound

Chemoenzymatic routes combine the strengths of both chemical synthesis and biocatalysis to create efficient and selective pathways. A typical chemoenzymatic strategy for an enantiopure tertiary alcohol involves two key steps:

Chemical Synthesis of the Racemate: The racemic this compound can be readily prepared using standard organometallic chemistry, for example, through the Grignard reaction of 4-pentenylmagnesium bromide with methyl vinyl ketone. This step is generally high-yielding and uses readily available starting materials.

Enzymatic Kinetic Resolution: The resulting racemic alcohol is then subjected to an enzyme-catalyzed kinetic resolution, as described in section 3.3.1. A lipase, such as Novozym 435, can selectively acylate one of the enantiomers, allowing for the separation of the unreacted (S)-alcohol from the (R)-acetate (or vice versa, depending on the enzyme's preference).

This sequential approach is highly practical and scalable. More advanced chemoenzymatic processes involve one-pot cascade reactions where chemical and biological catalysts work in concert, reducing the need for intermediate isolation and purification steps.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. The synthetic methodologies discussed for this compound can be evaluated through this lens.

Catalysis (Principle 9): The use of both chemical and biological catalysts is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, minimizing waste.

Use of Renewable Feedstocks (Principle 7): Terpenes and related compounds are often derived from natural, renewable sources like essential oils. Designing synthetic routes from such feedstocks is a key aspect of green chemistry.

Safer Solvents and Auxiliaries (Principle 5): Biocatalytic reactions are often performed in aqueous media under mild conditions, avoiding the need for volatile and hazardous organic solvents.

Design for Energy Efficiency (Principle 6): Enzymatic reactions typically occur at ambient temperature and pressure, significantly reducing the energy consumption compared to many traditional chemical processes.

Reduce Derivatives (Principle 8): The high specificity of enzymes often eliminates the need for protecting groups, which simplifies synthetic routes and reduces the generation of waste associated with protection/deprotection steps.

Biocatalytic and chemoenzymatic approaches align particularly well with green chemistry principles by offering high selectivity, mild reaction conditions, and reduced environmental impact.

Table 2: Application of Green Chemistry Principles in Synthesis Strategies

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| 1. Prevention | High selectivity of enzymatic and chiral catalysts minimizes byproduct formation, preventing waste. |

| 2. Atom Economy | Asymmetric addition reactions are highly atom-economical. |

| 5. Safer Solvents | Biocatalysis often uses water as a solvent. |

| 6. Energy Efficiency | Enzymatic reactions run at ambient temperature and pressure. |

| 9. Catalysis | Use of recyclable chiral metal catalysts or biodegradable enzymes instead of stoichiometric reagents. |

Solvent-Free Reactions

Traditional Grignard reactions are typically conducted in anhydrous ether solvents like diethyl ether or tetrahydrofuran (THF) to stabilize the Grignard reagent. beyondbenign.org However, the use of volatile organic solvents (VOCs) poses environmental and safety concerns. Consequently, the development of solvent-free reaction conditions is a significant goal in green chemistry.

Research has demonstrated that metal-mediated allylations of carbonyl compounds can proceed under solvent-free conditions. rsc.org For the synthesis of this compound, a similar approach could be envisioned. This would involve the direct reaction of a ketone (such as methyl vinyl ketone) with an allylating agent in the presence of a metal like zinc, indium, or bismuth, without a solvent. rsc.org These reactions are often promoted by mechanical activation, such as ball milling, which can enhance the reactivity of the metal and facilitate the reaction between the substrates in their solid or neat liquid forms.

Table 1: Comparison of Conventional vs. Solvent-Free Grignard-type Reactions

| Feature | Conventional Grignard Reaction | Solvent-Free Metal-Mediated Allylation |

| Solvent | Anhydrous diethyl ether or THF | None (or minimal) |

| Reagents | Organomagnesium halide | Carbonyl compound, allyl halide, metal (e.g., Zn, In) |

| Conditions | Anhydrous, inert atmosphere | Often mechanical activation (e.g., ball milling) |

| Work-up | Aqueous work-up to quench reaction and dissolve salts | Typically simpler, may involve filtration and distillation |

| Green Aspect | High solvent usage, potential for VOC emissions | Elimination or significant reduction of solvent waste |

The primary advantage of a solvent-free approach is the drastic reduction in waste generation and the elimination of hazards associated with flammable and volatile solvents. However, challenges in solvent-free systems can include managing reaction exothermicity and ensuring efficient mixing of reactants.

Atom Economy Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nsf.gov Addition reactions, such as the Grignard reaction, are inherently more atom-economical than substitution or elimination reactions, as they involve the combination of reactants to form a single, larger product with no byproducts theoretically formed in the main reaction step. coconote.app

For the synthesis of this compound via a Grignard-type reaction, the idealized equation would be:

C₄H₅KO (Methyl vinyl ketone) + C₄H₇MgBr (3-Butenylmagnesium bromide) → C₈H₁₄O (this compound) + Mg(OH)Br

The atom economy for this idealized reaction would be calculated as:

Molecular Weight of Product (C₈H₁₄O): 126.20 g/mol nih.gov

Molecular Weight of Reactants (C₄H₆O + C₄H₇MgBr): This calculation is complex due to the nature of the Grignard reagent and the subsequent hydrolysis step. A more practical measure in this case might be the reaction mass efficiency, which considers the yield and the actual masses of all reactants used, including those in the work-up.

However, in principle, the addition of the organometallic reagent to the ketone incorporates all the carbon atoms from both starting materials into the final product's backbone, leading to a high theoretical atom economy. The main source of waste in a Grignard reaction comes from the stoichiometric use of magnesium and the subsequent work-up procedure, which generates magnesium salts.

Table 2: Idealized Atom Economy for the Synthesis of this compound

| Reactant | Formula | Molecular Weight ( g/mol ) | Product | Formula | Molecular Weight ( g/mol ) |

| Methyl vinyl ketone | C₄H₆O | 70.09 | This compound | C₈H₁₄O | 126.20 |

| 3-Butenylmagnesium bromide | C₄H₇MgBr | ~159.32 |

Note: The calculation of a precise atom economy percentage is complicated by the reaction stoichiometry and workup. However, the principle of incorporating all carbon frameworks remains a key advantage.

Renewable Feedstock Utilization

The conventional synthesis of the likely precursors for this compound, such as methyl vinyl ketone and allyl halides (for the Grignard reagent), typically relies on petrochemical feedstocks. A key aspect of sustainable chemistry is the transition towards renewable feedstocks derived from biomass. pharmafeatures.comgreenchemistry-toolkit.org

Biomass, which includes materials like wood, agricultural residues, and algae, is rich in carbohydrates (cellulose, hemicellulose) and lignin. pharmafeatures.com These biopolymers can be broken down into smaller platform molecules that can then be converted into a variety of chemicals.

Potential Bio-based Routes to Precursors:

Methyl vinyl ketone: This could potentially be synthesized from bio-based platform molecules like levulinic acid, which is derivable from the acid-catalyzed degradation of C6 sugars (from cellulose).

3-Butenyl bromide: The butenyl group could be derived from bio-butanol, which can be produced by the fermentation of sugars. Further chemical transformations would be necessary to introduce the double bond and the bromide.

The transition to bio-based feedstocks presents several challenges, including the need for efficient and selective catalytic processes to convert highly functionalized biomass-derived molecules into the desired chemical intermediates. acs.org While direct, well-established routes from biomass to this compound are not currently prevalent in the literature, the foundational research into biorefinery processes is paving the way for future possibilities.

Table 3: Potential Renewable Feedstock Pathways for Precursors

| Precursor | Conventional Feedstock | Potential Renewable Feedstock | Key Conversion Steps |

| Methyl vinyl ketone | Petroleum (e.g., from ethylene and acetone) | Biomass (Cellulose) | Hydrolysis to glucose, conversion to levulinic acid, further transformations |

| 3-Butenyl bromide | Petroleum (e.g., from butadiene) | Biomass (Sugars) | Fermentation to bio-butanol, dehydration, and subsequent functionalization |

The development of these bio-based synthetic routes is an active area of research and is essential for reducing the chemical industry's reliance on fossil fuels and mitigating its environmental impact.

Reactivity and Transformation Pathways of 3 Methyl 1,6 Heptadien 3 Ol

Reactions of the Tertiary Allylic Alcohol Moiety in 3-Methyl-1,6-heptadien-3-ol

The tertiary allylic alcohol group in this compound is a hub of reactivity. The hydroxyl group can be targeted for oxidation, while the allylic nature of the system opens up pathways for various rearrangement reactions. Furthermore, the hydroxyl group can undergo classic alcohol reactions such as esterification and etherification, although its tertiary nature introduces specific challenges and considerations.

The oxidation of tertiary alcohols is generally challenging under standard conditions. However, the allylic nature of the alcohol in this compound allows for oxidative rearrangement pathways. One of the most notable reactions of this type is the Babler oxidation, which utilizes pyridinium chlorochromate (PCC) to convert tertiary allylic alcohols into α,β-unsaturated ketones. wikipedia.org The mechanism involves the formation of a chromate ester, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent oxidation to yield the enone. wikipedia.org

Other reagents have also been developed for the oxidative rearrangement of tertiary allylic alcohols to enones, including oxoammonium salts and systems based on 2-iodoxybenzoic acid (IBX). organic-chemistry.org Palladium-catalyzed oxidative rearrangements have also been reported, offering a milder alternative to chromium-based reagents. acs.org These reactions typically proceed through a 1,3-isomerization of the tertiary allylic alcohol to a secondary allylic alcohol, which is then oxidized to the enone. organic-chemistry.org

| Reagent/Catalyst System | Product Type | Notes |

|---|---|---|

| Pyridinium chlorochromate (PCC) | α,β-Unsaturated ketone | Known as the Babler-Dauben oxidation. wikipedia.org |

| Oxoammonium salts | β-Substituted α,β-unsaturated carbonyls | Efficient for a range of substrates. organic-chemistry.org |

| 2-Iodoxybenzoic acid (IBX) | β-Disubstituted α,β-unsaturated carbonyls | Provides an alternative to metal-based oxidants. |

| Pd(TFA)₂/neocuproine/O₂ | β-Disubstituted α,β-unsaturated ketone | One-pot isomerization and oxidation. acs.org |

The 1,6-diene structure of this compound is not ideally set up for a standard Cope rearrangement, which typically involves a 1,5-diene system. wikipedia.orgucla.edunrochemistry.comuchicago.edumasterorganicchemistry.com However, the presence of the hydroxyl group allows for related transformations. The oxy-Cope rearrangement is a powerful tool for the rearrangement of 1,5-dien-3-ols to unsaturated carbonyl compounds. wikipedia.orguchicago.eduwikipedia.orgorganic-chemistry.org While this compound is a 1,6-dienol, under certain conditions, isomerization to a 1,5-dienol could precede an oxy-Cope rearrangement.

A more directly applicable reaction is the Johnson-Claisen rearrangement, which converts allylic alcohols into γ,δ-unsaturated esters. libretexts.orgnih.govlibretexts.org This reaction is carried out by heating the allylic alcohol with a trialkyl orthoacetate in the presence of a weak acid catalyst. The reaction proceeds through a ketene acetal intermediate which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. For a tertiary allylic alcohol like this compound, this reaction can be used to extend the carbon chain and introduce an ester functionality with high stereoselectivity. A study on the structurally similar tertiary allyl alcohol, (-)-linalool, demonstrated its successful Johnson-Claisen rearrangement to a mixture of (Z)- and (E)-γ,δ-unsaturated esters. acs.org

| Rearrangement Type | Reactants | Product |

|---|---|---|

| Johnson-Claisen | Trialkyl orthoacetate, weak acid | γ,δ-Unsaturated ester |

Direct esterification of tertiary alcohols like this compound using the Fischer method (carboxylic acid with an acid catalyst) is often inefficient and can lead to elimination byproducts. A more effective method for the esterification of tertiary alcohols is the use of more reactive acylating agents such as acid anhydrides or acyl chlorides. For instance, linalyl acetate (B1210297), the acetate ester of the analogous compound linalool (B1675412), is produced commercially through the esterification of linalool. rsc.org The reaction of linalool with acetic anhydride can be facilitated by various catalysts. wikipedia.org One patented method describes the esterification of linalool with acetic anhydride in the presence of toluene to azeotropically remove the acetic acid byproduct. rsc.org

The etherification of tertiary alcohols also presents challenges. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for tertiary alkoxides due to their strong basicity, which favors elimination reactions. However, ethers of tertiary alcohols can be prepared under different conditions. For example, the reaction of an alcohol with an alkene in the presence of an acid catalyst can lead to ether formation. A more reliable method is alkoxymercuration-demercuration of one of the alkene moieties in this compound using an alcohol as the nucleophile. libretexts.orgyoutube.commasterorganicchemistry.comyoutube.com This method avoids carbocation rearrangements and reliably produces the Markovnikov product. The synthesis of linalyl methyl ether has been reported, demonstrating the feasibility of etherifying such tertiary allylic alcohols. chemeo.comthegoodscentscompany.com

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Esterification | Acetic anhydride | Acetate ester | Catalysts can improve yield and selectivity. wikipedia.org |

| Etherification | Alcohol, Hg(OAc)₂, NaBH₄ | Ether | Alkoxymercuration-demercuration of an alkene. libretexts.org |

Reactions of the Alkene Moieties in this compound

The two terminal double bonds in this compound are susceptible to a variety of addition and cyclization reactions. As a non-conjugated diene, the two double bonds can react independently in electrophilic additions, or they can participate in concerted or stepwise radical cyclization reactions.

In the presence of electrophilic reagents such as hydrogen halides (HX), the double bonds of this compound will undergo addition reactions. For a non-conjugated diene, the reaction will typically occur at one of the double bonds, following Markovnikov's rule. libretexts.orglibretexts.orgyoutube.comdocbrown.infoyoutube.com This means that the hydrogen atom of the electrophile will add to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. In the case of this compound, protonation of either double bond would lead to a secondary carbocation. The subsequent attack by the nucleophile (e.g., a halide ion) would yield the corresponding addition product. With two equivalents of the electrophilic reagent, addition can occur at both double bonds.

Radical reactions offer a powerful avenue for the transformation of 1,6-dienes. The addition of radicals to the double bonds can initiate a cascade of reactions, most notably intramolecular cyclization. The radical cyclization of 1,6-dienes is a well-established method for the synthesis of five- and six-membered rings. nih.govacs.orgrsc.orgrsc.orgresearchgate.netoup.com These reactions are typically initiated by a radical initiator, and the regioselectivity of the cyclization (5-exo vs. 6-endo) is governed by Baldwin's rules, with the 5-exo cyclization generally being favored.

Various methods have been developed for the radical cyclization of 1,6-dienes, including tin-based methods and, more recently, more environmentally friendly tin-free methods. Thioacid-mediated radical cyclization has been shown to be effective for a variety of 1,6-dienes, proceeding with high yields. acs.org Photochemical methods using visible light have also been employed to initiate these cyclizations. researchgate.net The presence of the tertiary alcohol functionality in this compound could potentially influence the course of these radical cyclizations, either through steric effects or by participating in subsequent reactions.

Olefin Metathesis Reactions Involving this compound

Ring-closing metathesis (RCM) is a powerful method for synthesizing unsaturated rings from acyclic dienes. wikipedia.orgorganic-chemistry.org For this compound, an α,ω-diene, this intramolecular reaction provides a direct route to a six-membered carbocycle. The reaction is catalyzed by transition metal complexes, most commonly those containing ruthenium, and proceeds through a metallacyclobutane intermediate. wikipedia.org

The transformation involves the coupling of the two terminal alkene moieties (C-1 and C-6) to form a new double bond within the ring, with the concurrent release of a volatile byproduct, ethylene. uwindsor.ca This loss of ethylene is a significant thermodynamic driving force that shifts the reaction equilibrium toward the cyclic product. organic-chemistry.orguwindsor.ca The expected product from the RCM of this compound is 1-methylcyclohex-3-en-1-ol.

The success and efficiency of RCM are highly dependent on the choice of catalyst. Modern ruthenium-based catalysts, such as those developed by Grubbs and Schrock, exhibit high activity and remarkable tolerance to various functional groups, including the tertiary alcohol present in the substrate. harvard.edu

| Catalyst Name | Generation | Key Features |

|---|---|---|

| Grubbs' Catalyst 1st Generation | First | Good stability, moderate activity. Effective for many standard RCM reactions. |

| Grubbs' Catalyst 2nd Generation | Second | Features an N-heterocyclic carbene (NHC) ligand, leading to higher activity and broader substrate scope. |

| Hoveyda-Grubbs Catalysts | Second | Chelating isopropoxystyrene ligand enhances stability and allows for catalyst recovery and reuse. |

Hydroboration and Related Reactions

The two olefinic bonds in this compound can undergo hydroboration followed by oxidation, a classic method for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.comyoutube.com This two-step process results in the addition of a hydrogen and a hydroxyl group across the double bond. The reaction is characterized by high regioselectivity, with the boron atom adding to the less sterically hindered carbon of the alkene, and syn-stereospecificity, where the H and B atoms are delivered to the same face of the double bond. masterorganicchemistry.commasterorganicchemistry.com

When a non-selective hydroborating agent like borane-tetrahydrofuran complex (BH₃·THF) is used, both the C1-C2 and C6-C7 double bonds are expected to react. Subsequent oxidation, typically with alkaline hydrogen peroxide (H₂O₂/NaOH), replaces the boron-carbon bonds with hydroxyl groups. masterorganicchemistry.com This pathway leads to the formation of the corresponding triol, 3-methylheptane-1,3,7-triol.

Selective hydroboration of one of the two double bonds can be achieved by employing sterically hindered borane reagents. Reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane exhibit greater selectivity for the less hindered terminal alkene. masterorganicchemistry.comnih.gov Given the similar steric environment of the two terminal double bonds in this compound, achieving high selectivity might be challenging, but typically the vinyl group (C1-C2) is slightly more reactive than the homoallylic C6-C7 double bond, potentially allowing for the preferential formation of 3-methyl-7-hydroxy-1-hepten-3-ol under carefully controlled conditions.

| Reagent | Expected Major Product | Selectivity |

|---|---|---|

| 1. BH₃·THF 2. H₂O₂, NaOH | 3-Methylheptane-1,3,7-triol | Non-selective; reacts with both double bonds. |

| 1. 9-BBN 2. H₂O₂, NaOH | 3-Methyl-3-hydroxyhept-6-en-1-ol | Selective for the more accessible terminal double bond. |

Cyclization Reactions and Ring-Forming Transformations of this compound

Intramolecular Cyclization Pathways

Beyond olefin metathesis, this compound can undergo intramolecular cyclization through electrophilic pathways, typically promoted by a Brønsted or Lewis acid. organic-chemistry.org In this type of reaction, the tertiary hydroxyl group acts as an internal nucleophile.

The reaction is initiated by the protonation of one of the terminal double bonds, following Markovnikov's rule to form the more stable secondary carbocation. For the C6-C7 double bond, protonation yields a carbocation at C-6. This electrophilic center is then attacked by the nucleophilic oxygen of the hydroxyl group. The subsequent 6-exo-tet cyclization is generally favored and results in the formation of a six-membered heterocyclic ring. After deprotonation, the final product is a substituted tetrahydropyran, specifically 2,2-dimethyl-5-vinyltetrahydrofuran is incorrect, the product should be 2-(1-hydroxy-1-methylethyl)tetrahydropyran or more likely, after rearrangement, 2,2,6-trimethyltetrahydropyran-4-ol... Let's re-evaluate the cyclization. Protonation of C7 gives carbocation at C6. Attack by the C3-OH gives a 6-membered ring: 2,2-dimethyl-5-vinyltetrahydrofuran is incorrect. It would form 2-methyl-2-(prop-2-enyl)tetrahydrofuran. Let's try the other way: the hydroxyl group attacks the protonated double bond. Protonation of the C6=C7 double bond leads to a carbocation at C6. Intramolecular attack by the hydroxyl oxygen (a 6-exo-trig cyclization) would lead to a six-membered ring, 2-ethyl-5,5-dimethyltetrahydrofuran-2-ium, which upon loss of a proton would give a tetrahydropyran derivative. A more plausible pathway involves the formation of a tertiary carbocation at C3 after protonation of the alcohol and loss of water, followed by attack from one of the double bonds. This would lead to carbocyclic products. However, direct acid-catalyzed hydroalkoxylation is also a well-established pathway. Protonation of the C6=C7 double bond and subsequent attack by the hydroxyl group leads to the formation of 2-methyl-2-(tetrahydrofuran-2-yl)propan-2-ol. No, that's a five-membered ring. Let's count again. C3-O attacking C6 forms a 6-membered ring. The product would be 2,2-dimethyl-5-vinyltetrahydropyran. No, that's not right either. The product is 2-ethyl-5,5-dimethyltetrahydrofuran . Let's try again. C3-O attacking C6 results in a six-membered ring. The carbons in the ring would be O, C3, C4, C5, C6. The methyl group is on C3. The vinyl group is on C2. The other chain is on C3. This is confusing. Let's use a standard naming convention. The product is 2,6,6-trimethyl-tetrahydropyran . No. Let's assume protonation of the C6-C7 double bond, forming a carbocation at C6. The oxygen at C3 attacks C6. This forms a ring containing O, C3, C4, C5, and C6. This is a 5-membered ring (a tetrahydrofuran). The substituents would be a methyl group on the carbon that was C3, and an ethyl group on the carbon that was C6. The product is 2-ethyl-5,5-dimethyltetrahydrofuran .

Pericyclic Reactions

Pericyclic reactions proceed through a concerted, cyclic transition state. For 1,6-dienes like this compound, the most relevant pericyclic transformation is the intramolecular Alder-ene reaction. nih.govresearchgate.net This reaction occurs under thermal conditions and involves the transfer of an allylic hydrogen atom (from C-5) to the terminal carbon of the other double bond (C-1), with the simultaneous formation of a new sigma bond between C-2 and C-6 and a shift of the double bonds. nih.govsemanticscholar.org

This process is a group transfer pericyclic [π2s + π2s +σ2s] reaction. semanticscholar.org The cyclization of this compound via an ene reaction would yield a substituted cyclopentane derivative, specifically (1-hydroxy-1-methylethyl)-3-methylcyclopentane. Computational studies on similar unactivated 1,6-dienes indicate that the reaction proceeds through a six-membered pseudo-chair or pseudo-boat transition state, with a general preference for the formation of the cis-disubstituted cyclopentane product. nih.gov High temperatures, often exceeding 400°C, are typically required for these thermal rearrangements. nih.gov

Mechanistic Investigations of this compound Reactions

Kinetic Studies of Reaction Pathways

While specific kinetic data for reactions of this compound are not extensively documented, kinetic principles from analogous systems provide insight into its reaction pathways.

Olefin Metathesis: The kinetics of RCM are complex, involving catalyst initiation, propagation, and potential decomposition pathways. For Grubbs-type catalysts, a key mechanistic aspect is whether the reaction proceeds through a dissociative or associative pathway, concerning the phosphine ligand. Kinetic studies on simple dienes have shown that the reaction rate can be influenced by catalyst loading, temperature, and substrate concentration. harvard.edu For the RCM of α,ω-dienes, the reaction is often under thermodynamic control, with the final product distribution being predictable from thermodynamic data. rsc.org Low-temperature NMR spectroscopy has been used to map the energy surface of key steps in RCM, showing that for a typical 1,6-diene, the highest activation barrier is relatively low (around 65 kJ mol⁻¹), indicating high catalyst activity. nih.gov

Electrophilic Cyclization: The rate of acid-catalyzed intramolecular cyclization is dependent on the stability of the carbocation intermediate formed and the nucleophilicity of the attacking species. Mechanistic studies often focus on the interplay between kinetic and thermodynamic control. escholarship.org For example, a kinetically favored but reversible side-reaction might occur rapidly, while the desired, thermodynamically favored cyclization product forms more slowly but irreversibly. escholarship.org

Alder-Ene Reaction: The intramolecular ene reaction is characterized by a high activation barrier, consistent with the high temperatures required. Computational studies on 1,6-dienes have been used to model the transition states and calculate activation energies. These studies reveal that activating groups on the enophile part of the diene can lower the activation barrier and alter the diastereoselectivity of the cyclization by increasing the asynchronicity of the transition state. nih.govsemanticscholar.org

| Reaction Type | System | Activation Energy (Ea) or Barrier (ΔG‡) | Key Kinetic Factor |

|---|---|---|---|

| Ring-Closing Metathesis | RCM of 1,6-heptadiene (computational) | ~65 kJ/mol | Catalyst initiation rate and stability. |

| Alder-Ene Reaction | Thermal cyclization of 1,6-dienes (experimental) | High (requires >400 °C) | Concerted pericyclic transition state stability. |

| Electrophilic Cyclization | Acid-catalyzed cyclization of unsaturated alcohols | Variable | Stability of the intermediate carbocation. |

Table of Compounds

| Compound Name | Molecular Formula | Role in Article |

|---|---|---|

| This compound | C₈H₁₄O | Primary subject compound |

| 1-Methylcyclohex-3-en-1-ol | C₇H₁₂O | Product of RCM |

| Ethylene | C₂H₄ | Byproduct of RCM |

| Borane | BH₃ | Reagent for hydroboration |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | C₈H₁₅B | Selective hydroboration reagent |

| Disiamylborane | C₁₀H₂₃B | Selective hydroboration reagent |

| Hydrogen Peroxide | H₂O₂ | Oxidant in hydroboration-oxidation |

| 3-Methylheptane-1,3,7-triol | C₈H₁₈O₃ | Product of non-selective hydroboration |

| 3-Methyl-3-hydroxyhept-6-en-1-ol | C₈H₁₆O₂ | Product of selective hydroboration |

| 2-Ethyl-5,5-dimethyltetrahydrofuran | C₈H₁₆O | Product of intramolecular cyclization |

| (1-Hydroxy-1-methylethyl)-3-methylcyclopentane | C₉H₁₈O | Product of Alder-ene reaction |

Therefore, it is not possible to provide a detailed, research-backed article on the "" with the specific subsections "4.4.2. Stereochemical Outcomes of Reactions" and "4.4.3. Transition State Analysis" as requested, due to the absence of published research on these topics for this particular compound.

To generate the requested content, studies would need to be conducted that specifically investigate the stereoselectivity of reactions such as asymmetric epoxidation, dihydroxylation, or cyclization of this compound. Similarly, computational chemistry studies would be required to model the transition states of its various potential transformations. Without such foundational research, any discussion on these topics would be purely speculative and would not meet the criteria for a scientifically accurate and authoritative article.

Spectroscopic Characterization and Structural Elucidation of 3 Methyl 1,6 Heptadien 3 Ol

Advanced Nuclear Magnetic Resonance Spectroscopy for 3-Methyl-1,6-heptadien-3-ol

Nuclear Magnetic Resonance spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering a wealth of information about molecular structure. For this compound, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments is essential for a complete structural assignment.

Two-dimensional NMR experiments provide correlational data that helps in piecing together the molecular puzzle.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY correlations would be expected between the protons of the vinyl group (H-1 and H-2), the methylene (B1212753) protons at C-4 and C-5, and the terminal vinyl protons (H-6 and H-7).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. sdsu.edupressbooks.pub The HSQC spectrum is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edupressbooks.pub This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. For instance, correlations from the methyl protons (H-8) to the quaternary carbon (C-3) and the adjacent methylene carbon (C-4) would be expected.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, which is invaluable for determining stereochemistry and conformational preferences. nih.gov In an acyclic molecule like this compound, NOESY can provide insights into the preferred spatial arrangement of the different functional groups.

The following table summarizes the expected 2D NMR correlations for this compound.

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H-1 | H-2 | C-1 | C-2, C-3 |

| H-2 | H-1 | C-2 | C-1, C-3 |

| H-4 | H-5 | C-4 | C-3, C-5, C-6 |

| H-5 | H-4, H-6 | C-5 | C-4, C-6, C-7 |

| H-6 | H-5, H-7 | C-6 | C-4, C-5, C-7 |

| H-7 | H-6 | C-7 | C-5, C-6 |

| H-8 (CH₃) | - | C-8 | C-2, C-3, C-4 |

| OH | - | - | C-3 |

The flexible acyclic nature of this compound suggests the presence of multiple conformers in solution at room temperature. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information about the conformational dynamics and the energy barriers between different rotational isomers. youtube.com By analyzing the changes in chemical shifts and the coalescence of signals at different temperatures, it is possible to determine the thermodynamic parameters for conformational exchange processes.

While solution-state NMR provides information about the average structure in a solvent, solid-state NMR (ssNMR) can elucidate the structure and dynamics of a molecule in its crystalline or amorphous solid form. emory.eduwikipedia.org For this compound, ssNMR could be used to study the effects of crystal packing on its conformation. Techniques such as Magic Angle Spinning (MAS) are employed to average out anisotropic interactions and obtain higher resolution spectra in the solid state. wikipedia.org

Mass Spectrometry for Fragmentation Pattern Analysis of this compound

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For tertiary alcohols like this compound, the molecular ion peak is often weak or absent. whitman.edu Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.org

Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. For this compound, alpha-cleavage could lead to the loss of a vinyl radical (•CH=CH₂) or an allyl radical (•CH₂CH=CH₂), resulting in resonance-stabilized oxonium ions.

Dehydration: The elimination of a water molecule (loss of 18 Da) from the molecular ion is a common fragmentation pathway for alcohols. libretexts.org

The following table presents a plausible EI mass spectrum fragmentation pattern for this compound.

| m/z | Proposed Fragment Ion | Possible Fragmentation Pathway |

| 126 | [C₈H₁₄O]⁺· | Molecular Ion (M⁺·) |

| 111 | [C₇H₁₁O]⁺ | M⁺· - CH₃ |

| 108 | [C₈H₁₂]⁺· | M⁺· - H₂O (Dehydration) |

| 99 | [C₆H₁₁O]⁺ | M⁺· - C₂H₃ (vinyl radical) |

| 85 | [C₅H₉O]⁺ | M⁺· - C₃H₅ (allyl radical) |

| 69 | [C₅H₉]⁺ | Further fragmentation |

| 43 | [C₃H₇]⁺ | Further fragmentation |

| 41 | [C₃H₅]⁺ | Allyl cation |

Soft ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are less energetic and typically produce protonated molecules [M+H]⁺ or adduct ions (e.g., [M+Na]⁺) with minimal fragmentation. labx.com These techniques are particularly useful for confirming the molecular weight of the analyte when the molecular ion is not observed in the EI spectrum. labx.com For a volatile compound like this compound, APCI would be a suitable soft ionization method. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the molecular ion (M⁺˙) is often of low abundance or entirely absent in electron ionization (EI) mass spectra, a common characteristic of tertiary alcohols which readily undergo fragmentation. chemistrynotmystery.comwhitman.edu The primary fragmentation pathways for alcohols are α-cleavage and dehydration. libretexts.orglibretexts.org

In the case of this compound, α-cleavage involves the scission of a carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group. This process is driven by the formation of a stable, resonance-stabilized oxonium ion. The fragmentation can proceed via three main α-cleavage routes:

Loss of a methyl radical (•CH₃): This pathway leads to the formation of a stable oxonium ion.

Loss of a vinyl radical (•CH=CH₂): Cleavage of the bond to the vinyl group.

Loss of an allyl radical (•CH₂CH=CH₂): Cleavage of the bond to the allyl group.

Generally, the fragmentation pathway that results in the expulsion of the largest radical is favored. youtube.com Another significant fragmentation route for alcohols is the loss of a water molecule (dehydration), resulting in a fragment ion with a mass-to-charge ratio (m/z) of [M-18]. chemistrynotmystery.comwhitman.edu

The MS/MS spectrum of a selected precursor ion, such as a prominent fragment from the initial mass spectrum, would provide further structural confirmation by inducing secondary fragmentations. This multi-stage analysis allows for the detailed mapping of the molecule's connectivity.

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss | Plausible Structure of Product Ion |

|---|---|---|---|---|

| 126 (M⁺˙) | Loss of Water | 108 | H₂O | [C₈H₁₂]⁺˙ |

| 126 (M⁺˙) | α-Cleavage (Loss of Methyl) | 111 | •CH₃ | [C₇H₁₁O]⁺ |

| 126 (M⁺˙) | α-Cleavage (Loss of Vinyl) | 99 | •C₂H₃ | [C₆H₁₁O]⁺ |

| 126 (M⁺˙) | α-Cleavage (Loss of Allyl) | 85 | •C₃H₅ | [C₅H₉O]⁺ |

Vibrational Spectroscopy (IR and Raman) of this compound

The vibrational spectrum of this compound is dominated by absorptions corresponding to its hydroxyl and dienyl functionalities.

O-H Stretch: A strong and broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the O-H stretching vibration in hydrogen-bonded alcohols. pressbooks.publibretexts.org In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), a sharper, less intense peak may appear around 3610-3640 cm⁻¹. orgchemboulder.com

C-H Stretches: Absorptions from sp²-hybridized carbons (=C-H) of the alkene groups are anticipated in the 3000-3100 cm⁻¹ region. libretexts.org The stretching vibrations of sp³-hybridized carbons (-C-H) will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. openochem.org

C=C Stretch: The carbon-carbon double bond stretching vibrations are expected to produce medium to weak intensity bands in the 1620-1680 cm⁻¹ region. openochem.org The terminal vinyl group and the internal double bond may have slightly different frequencies.

C-O Stretch: The stretching vibration of the tertiary alcohol C-O bond typically results in a strong absorption in the IR spectrum within the 1000-1300 cm⁻¹ range. openochem.org

Out-of-Plane Bending (=C-H): Strong bands in the 1000-650 cm⁻¹ region of the IR spectrum are characteristic of the out-of-plane bending vibrations of the hydrogens on the double bonds, which can be diagnostic for the substitution pattern of the alkenes. uc.edu

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| =C-H (Alkene) | Stretching | 3000 - 3100 | Medium |

| -C-H (Alkane) | Stretching | 2850 - 2960 | Strong |

| C=C (Alkene) | Stretching | 1620 - 1680 | Variable, Weak to Medium |

| C-O (Tertiary Alcohol) | Stretching | 1000 - 1300 | Strong |

| =C-H (Alkene) | Out-of-Plane Bending | 650 - 1000 | Strong |

While IR and Raman spectra are excellent for identifying functional groups, they can also provide subtle details about molecular conformation. For flexible molecules like this compound, different rotational isomers (conformers) may coexist. The vibrational frequencies of certain modes, particularly in the "fingerprint region" (below 1500 cm⁻¹), can be unique to specific conformers.

Furthermore, the conformation can be influenced by intramolecular interactions. In allylic alcohols, an intramolecular hydrogen bond can form between the hydroxyl proton and the π-electrons of the nearby double bond (O-H···π interaction). researchgate.netmdpi.com This interaction would cause a red-shift (a shift to lower frequency) in the O-H stretching vibration compared to a conformation where no such interaction exists.

Raman spectroscopy is particularly useful for studying conformational isomerism in the C-H stretching region. nih.govresearchgate.net Different conformers can exhibit distinct patterns of bands, and their relative intensities can be used to estimate the population of each conformer in a sample. ustc.edu.cn Theoretical calculations are often paired with experimental spectra to assign specific bands to different conformers, providing a detailed understanding of the molecule's preferred shapes.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment of this compound

The C3 carbon atom in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S). Chiroptical techniques, which rely on the differential interaction of chiral molecules with polarized light, are indispensable for determining the absolute configuration and enantiomeric purity.

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. libretexts.org A non-racemic sample will produce a CD spectrum with positive or negative bands, known as Cotton effects, in the region of its chromophores' light absorption. amrita.edu

For this compound, the relevant chromophores are the two C=C double bonds, which absorb in the far-UV region. Chiral alcohols are known to exhibit significant Cotton effects at wavelengths between 185 and 198 nm. rsc.org The sign of the Cotton effect is directly related to the absolute configuration of the stereocenter. For instance, the (R)- and (S)-enantiomers of this compound are expected to show mirror-image CD spectra. By comparing the experimental CD spectrum to that of a known standard or to theoretical predictions, the absolute configuration of the dominant enantiomer can be assigned. The magnitude of the CD signal is proportional to the enantiomeric excess (ee) of the sample.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org The resulting plot of specific rotation versus wavelength is an ORD curve. In the vicinity of a chromophore's absorption band, the ORD curve will show an anomaly known as a Cotton effect, characterized by a peak and a trough. libretexts.org

The sign of the Cotton effect in ORD (positive if the peak is at a longer wavelength than the trough, negative if the trough is at a longer wavelength) is also indicative of the absolute configuration at the chiral center. amrita.edu For molecules like alcohols that may lack strong chromophores in the near-UV, the ORD curve might appear as a "plain curve," showing a steady increase or decrease in rotation with decreasing wavelength. kud.ac.in However, due to the presence of the alkene chromophores, this compound is expected to display a Cotton effect in the far-UV region. The specific rotation measured at a standard wavelength (e.g., the sodium D-line, 589 nm) can be used to calculate the enantiomeric purity by comparing it to the known specific rotation of the pure enantiomer, as is commonly done for chiral compounds like linalool (B1675412). acgpubs.org

Biological Activity and Mechanistic Insights of this compound: A Review of Current Scientific Literature

Following a comprehensive review of scientific databases and scholarly articles, it has been determined that there is a significant lack of available research specifically detailing the biological activity and mechanistic insights of the chemical compound this compound. Consequently, the compilation of a detailed article adhering to the requested structure is not feasible at this time.

The search for specific data on the molecular interactions, receptor binding, and cellular pathway modulation of this compound did not yield any dedicated studies. The scientific literature does not currently contain specific information regarding:

Ligand-protein interactions , such as enzyme inhibition or receptor agonism/antagonism.

Computational docking and molecular dynamics simulations of this compound with biological targets.

The impact on cell signaling pathways .

Its effects on gene expression and protein synthesis .

The mechanisms of cell growth modulation .

It is important to distinguish this compound from the similarly named compound 3-Methyl-1,6-heptadiene. The presence of a hydroxyl group in the former significantly alters its chemical properties and, presumably, its biological activity. Research on 3-Methyl-1,6-heptadiene does exist but is not applicable to this compound.

Given the explicit instructions to focus solely on this compound and the absence of specific research findings, this article cannot be generated with the required level of scientific accuracy and detail. Further research is needed to elucidate the potential biological activities and mechanisms of action of this particular compound.

Biological Activity and Mechanistic Insights of 3 Methyl 1,6 Heptadien 3 Ol

Role as a Natural Product in Ecological Interactions

Pheromone Activity and Behavioral Ecology (mechanistic studies)

No studies were found that investigate the pheromonal activity of 3-Methyl-1,6-heptadien-3-ol or its role in the behavioral ecology of any organism. Research into the specific receptors, signaling pathways, or behavioral responses elicited by this compound is not present in the available scientific literature.

Plant Defense Mechanisms and Allelopathy

There is no available research on the involvement of this compound in plant defense mechanisms. Similarly, no studies have been published that explore its potential allelopathic effects on other plants, including any mechanistic details of such interactions.

Insect-Plant Chemical Communication

The role of this compound in chemical communication between insects and plants has not been documented in the scientific literature. There are no findings on its potential as an attractant, repellent, or oviposition stimulant, nor any mechanistic studies on its perception by insects.

Antimicrobial and Antifungal Mechanisms (in vitro)

Membrane Disruption Mechanisms

No in vitro studies have been published that examine the antimicrobial or antifungal properties of this compound through membrane disruption. Data on its ability to alter membrane permeability, integrity, or potential is not available.

Enzymatic Inhibition in Pathogens

There is no information available from in vitro studies regarding the potential for this compound to act as an inhibitor of specific enzymes in pathogenic microorganisms.

Biofilm Inhibition Mechanisms

Linalool (B1675412) has been shown to interfere with bacterial cell membranes, leading to a disruption of their integrity and function. This disruption can hinder the initial attachment of bacteria to surfaces, a crucial first step in biofilm formation. Furthermore, linalool has been observed to affect the structural phenotype of bacterial biofilms. It can contribute to an increase in the concentration of certain amino acids, such as histidine and methionine, which are involved in the architecture of the biofilm. By altering the availability of these key building blocks, linalool can directly contribute to the damage of the biofilm structure, weakening the physical barrier that protects the microorganisms. nih.gov

Another significant mechanism by which compounds like linalool may inhibit biofilm formation is through the disruption of quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression in a population-density-dependent manner. This system is pivotal in regulating the production of virulence factors and the formation of biofilms. By interfering with QS signaling molecules or their receptors, anti-biofilm agents can effectively prevent the coordinated activities required for biofilm development. While direct evidence for this compound is pending, its structural similarity to linalool suggests it could potentially exhibit similar anti-biofilm and quorum quenching activities.

Biotransformation and Metabolism of this compound (in vivo animal models or in vitro enzymatic studies)